molecular formula C15H15IN4O2 B3974184 4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3974184
M. Wt: 410.21 g/mol
InChI Key: UNZVIEUSJNJXBJ-UHFFFAOYSA-N
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Description

4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound that belongs to the class of bis(pyrazolyl)methanes.

Preparation Methods

The synthesis of 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are obtained in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .

Chemical Reactions Analysis

4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium acetate, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways within cells. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways . It also exhibits antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can be compared with other bis(pyrazolyl)methanes, such as:

  • 4,4’-[(phenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
  • 4,4’-[(4-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

These similar compounds share the bis(pyrazolyl)methane core structure but differ in their substituents, which can significantly affect their biological activities and applications. The presence of the iodine atom in 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) makes it unique and may contribute to its specific properties and reactivity .

Properties

IUPAC Name

4-[(3-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZVIEUSJNJXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)I)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 3
4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 4
4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 5
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4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 6
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4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

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